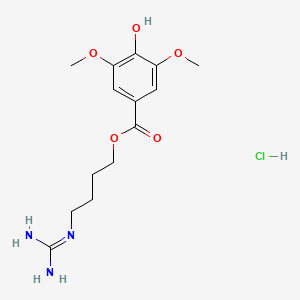![molecular formula C6H8N2O B1394226 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine CAS No. 1000303-67-2](/img/structure/B1394226.png)
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine
Vue d'ensemble
Description
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine is a chemical compound with the linear formula C6H8N2O . It has a molecular weight of 124.14 . It is also known as THIP and is a selective GABA (A) receptor agonist with a preference for delta-subunit containing GABA (A) receptors .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine involves a base-mediated aldol condensation to give new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones . A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were also designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine is represented by the InChI code1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2 . The canonical SMILES representation is C1CNCC2=CON=C21 . Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine include a molecular weight of 124.14 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 160.0403406 g/mol, and the monoisotopic mass is also 160.0403406 g/mol .Applications De Recherche Scientifique
1. Aldol Elaboration
- Application Summary : The compound is used as a core scaffold in the synthesis of acylpyridone natural products. It is elaborated at C-3(Me) by base-mediated aldol condensation to give new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones .
- Methods of Application : The method involves a base-mediated aldol condensation .
- Results or Outcomes : The result is new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones, which are masked forms related to the acylpyridone natural products .
2. Dehydrogenation Halogenation
- Application Summary : The dehydrogenation and halogenation of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one has been investigated to provide a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one to act as a masked scaffold for the acylpyridone natural products and analogues .
- Methods of Application : The method involves dehydrogenation and halogenation .
- Results or Outcomes : The result is a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one to act as a masked scaffold for the acylpyridone natural products and analogues .
3. Inhibitor of Receptor Interacting Protein 1 (RIP1) Kinase
- Application Summary : The compound has been used in the discovery and lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase .
- Methods of Application : The method involves the use of the compound in the discovery and lead-optimization of 4,5-Dihydropyrazoles .
- Results or Outcomes : The result is the discovery of Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase .
4. GABA Agonist
- Application Summary : The compound is used as a gamma-aminobutyric acid (GABA) agonist. GABA is a major inhibitory neurotransmitter in the mammalian central nervous system .
- Methods of Application : The method involves the use of the compound in the synthesis of thio analogues of the GABA agonist THIP .
- Results or Outcomes : The result is the synthesis of thio analogues of the GABA agonist THIP .
5. GABA Uptake Inhibitor
- Application Summary : The compound is used as a GABA uptake inhibitor. It inhibits the reuptake of GABA into presynaptic neurons, thereby increasing the amount of GABA available in the synaptic cleft .
- Methods of Application : The method involves the use of the compound in the synthesis of thio analogues of the GABA uptake inhibitor THPO .
- Results or Outcomes : The result is the synthesis of thio analogues of the GABA uptake inhibitor THPO .
6. Glycine Antagonist
- Application Summary : The compound is used as a glycine antagonist. Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .
- Methods of Application : The method involves the use of the compound in the synthesis of thio analogues of the glycine antagonist THAZ .
- Results or Outcomes : The result is the synthesis of thio analogues of the glycine antagonist THAZ .
4. Aldol Elaboration
- Application Summary : The compound is used as a core scaffold in the synthesis of acylpyridone natural products . It is elaborated at C-3(Me) by base-mediated aldol condensation to give new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones .
- Methods of Application : The method involves a base-mediated aldol condensation .
- Results or Outcomes : The result is new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones, which are masked forms related to the acylpyridone natural products .
5. Dehydrogenation Halogenation
- Application Summary : The dehydrogenation and halogenation of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one has been investigated to provide a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one to act as a masked scaffold for the acylpyridone natural products and analogues .
- Methods of Application : The method involves dehydrogenation and halogenation .
- Results or Outcomes : The result is a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one to act as a masked scaffold for the acylpyridone natural products and analogues .
6. GABA Agonist
- Application Summary : The compound is used as a gamma-aminobutyric acid (GABA) agonist . GABA is a major inhibitory neurotransmitter in the mammalian central nervous system .
- Methods of Application : The method involves the use of the compound in the synthesis of thio analogues of the GABA agonist THIP .
- Results or Outcomes : The result is the synthesis of thio analogues of the GABA agonist THIP .
Orientations Futures
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFOXBVIHVHHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CON=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677294 | |
| Record name | 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine | |
CAS RN |
1000303-67-2 | |
| Record name | 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)


